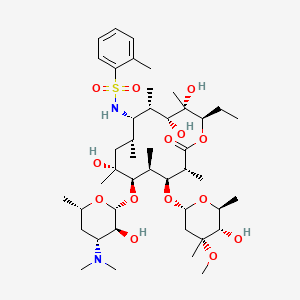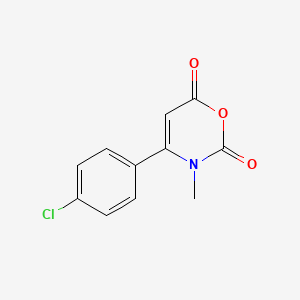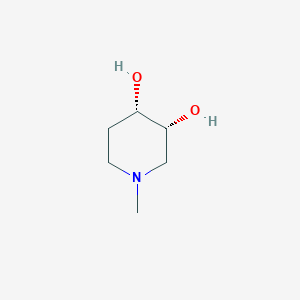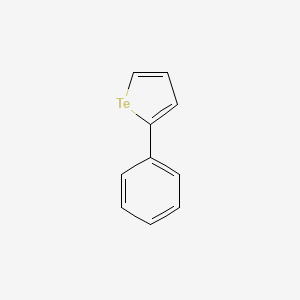![molecular formula C11H8N2O2 B14607516 4H-Furo[3,2-b]indole-2-carboxamide CAS No. 61088-26-4](/img/structure/B14607516.png)
4H-Furo[3,2-b]indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Furo[3,2-b]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused furan ring, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-b]indole-2-carboxamide typically involves the transformation of indole derivatives. One common method includes the use of carboxylic acid derivatives, which are converted to carboxamides using reagents such as CDI (carbonyldiimidazole) and ammonia or hydrazine hydrate . Another approach involves the use of oxazolidinone derivatives as amine agents, with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and THF (tetrahydrofuran) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of indole derivatives, including optimization of reaction conditions and purification processes, are applicable.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Furo[3,2-b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4H-Furo[3,2-b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is often due to the presence of the carboxamide moiety, which enhances binding affinity . The pathways involved may include inhibition of specific enzymes such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) .
Comparación Con Compuestos Similares
Indole-2-carboxamide: Shares the indole scaffold but lacks the fused furan ring.
4H-Furo[3,4-b]indole: Similar structure but different ring fusion pattern.
Uniqueness: 4H-Furo[3,2-b]indole-2-carboxamide is unique due to its fused furan ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with molecular targets .
Propiedades
Número CAS |
61088-26-4 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H,(H2,12,14) |
Clave InChI |
XQVAUXSFORHCLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)





![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)




![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

